4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound characterized by its unique structural features, which include a benzonitrile core and a hydroxyl group attached to a 2-methylcyclopentyl moiety. The molecular formula of this compound is C13H15NO, and it has a molecular weight of approximately 201.26 g/mol. It belongs to the class of benzonitriles, which are known for their diverse applications in medicinal chemistry and materials science.
This compound can be synthesized through various chemical routes, often involving the reaction of specific precursors under controlled conditions. It has been noted for its potential biological activities, particularly in pharmacology.
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be classified as:
The synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several methods, including:
The molecular structure of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile features:
Property | Value |
---|---|
Molecular Formula | C13H15NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile |
InChI | InChI=1S/C13H15NO/c1-10-... |
Canonical SMILES | CC1CCCC1(C2=CC=CC=C2C#N)O |
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with biological targets through its functional groups:
These interactions suggest that this compound could play a significant role in drug design and development.
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is typically characterized by:
The chemical properties include:
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has potential applications primarily in pharmaceutical development:
Research into similar compounds indicates that they exhibit significant biological activities, making this compound valuable for further studies aimed at understanding its pharmacological effects.
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5